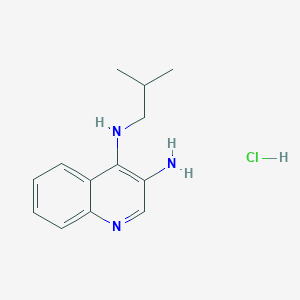

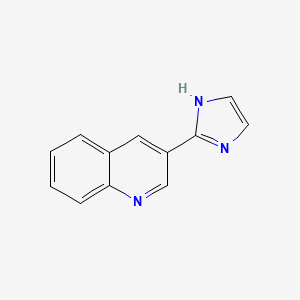

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Vue d'ensemble

Description

The compound 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a methylpiperazine group attached to the pyrimidine ring is a common structural feature in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, where amines attack a suitable precursor molecule. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring was achieved by the nucleophilic attack of 2,4,6-trichloropyrimidine by amines . Similarly, compound 4 in another study was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . These methods demonstrate the versatility of pyrimidine chemistry in generating compounds with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as NMR and X-ray diffraction. For example, a study provided detailed structural characterization of a pyrimidine derivative using 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing the presence of intramolecular and intermolecular hydrogen bonds that contribute to the stability of the crystal structure . The molecular geometry and electronic properties can also be investigated using computational methods like density functional theory (DFT), which helps in understanding the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The introduction of different substituents at specific positions on the pyrimidine ring can significantly alter the compound's pharmacological profile. For instance, the introduction of a methylthio substituent at the 5 position resulted in compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The substitution patterns on the pyrimidine ring are crucial for the design of inhibitors targeting enzymes like cholinesterase and Aβ-aggregation, which are relevant in the context of Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrimidine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. Theoretical calculations can predict thermodynamic properties at different temperatures, providing insights into the compound's behavior under physiological conditions . Additionally, the lipophilicity, hydrogen bond donor/acceptor capacity, and molecular size are critical parameters that affect the compound's ability to cross biological membranes and bind to specific targets .

Applications De Recherche Scientifique

Alzheimer’s Disease Research

The compound is instrumental in Alzheimer’s research, particularly in studies targeting the inhibition of cholinesterase and amyloid-β (Aβ) aggregation. A specific derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, demonstrated significant inhibition of human acetylcholinesterase (hAChE)-induced Aβ(1-40) fibril aggregation, a crucial aspect of Alzheimer's pathology (Mohamed et al., 2011).

Histamine H4 Receptor Ligands Development

Research has been conducted on a series of 2-aminopyrimidines, including 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, as ligands for the histamine H4 receptor (H4R). These compounds showed potential in anti-inflammatory and antinociceptive applications, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Inhibitors of 15-Lipoxygenase

A derivative of the compound was synthesized and evaluated as a potential inhibitor of 15-lipoxygenase (15-LO), an enzyme associated with inflammation and atherosclerosis. Some synthesized derivatives showed notable inhibitory activity, indicating potential therapeutic applications (Asghari et al., 2016).

Anti-Tubercular Agents

Derivatives of this compound have been explored for their anti-tubercular properties. Some compounds exhibited significant activity against Mycobacterium tuberculosis, demonstrating potential as lead compounds for developing new anti-tubercular agents (Vavaiya et al., 2022).

Histamine H3 Receptor Ligands Development

The compound has been utilized in the synthesis and testing of histamine H3 receptor ligands. These studies aimed to develop ligands with high affinity and selectivity, potentially leading to new therapeutic agents (Sadek et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

This compound acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .

Biochemical Pathways

The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as tyrosine kinases, which are crucial for various cellular processes. The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various signaling pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are profound and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain types of cells, thereby reducing the growth of tumors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. The inhibition of these enzymes results in the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to vital organs and adverse effects on overall health. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby reducing the availability of these essential building blocks for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHYAPKOUIALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648788 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856973-81-4 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)